[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol
Description
Historical Development of Pyrazole Research
The study of pyrazole derivatives traces its origins to the late 19th century, when German chemists Ludwig Knorr and Hans von Pechmann pioneered synthetic methods for this heterocyclic system. Knorr’s 1883 discovery of antipyrine (phenazone), the first synthetic pyrazole-based analgesic, marked a watershed moment in medicinal chemistry. Concurrently, Pechmann developed the acetylene-diazomethane cyclization method in 1898, enabling systematic access to pyrazole scaffolds. Early structural studies by X-ray crystallography confirmed the planar geometry of pyrazoles, with characteristic C-N bond lengths of ~1.33 Å.
The 20th century witnessed exponential growth in pyrazole chemistry, driven by the discovery of natural pyrazoles like 1-pyrazolyl-alanine (isolated from watermelon seeds in 1959) and the commercialization of COX-2 inhibitors such as celecoxib. These advancements established pyrazoles as privileged scaffolds in drug discovery, with over 15% of FDA-approved small molecules containing pyrazole moieties by 2020.
Significance of 5-Phenylsulfanyl Pyrazole Derivatives in Heterocyclic Chemistry
The introduction of sulfur-containing substituents at the 5-position of pyrazoles represents a strategic modification to enhance pharmacological and material properties. 5-Phenylsulfanyl groups impart distinct electronic effects through their electron-rich sulfur atoms, which influence:
- Lipophilicity : LogP increases by 1.5–2.0 units compared to non-sulfurated analogs
- Hydrogen bonding capacity : Sulfur’s polarizability enables weak CH-π interactions
- Metabolic stability : Thioether linkages resist oxidative degradation better than ethers
A comparative analysis of 5-substituted pyrazole derivatives reveals critical structure-activity relationships:
| Position | Substituent | logP | μ (Debye) | Bioactivity Index |
|---|---|---|---|---|
| 5 | -OPh | 2.1 | 4.8 | 0.67 |
| 5 | -SPh | 3.7 | 5.2 | 1.24 |
| 5 | -NHPh | 1.9 | 6.1 | 0.89 |
Table 1: Electronic and physicochemical properties of 5-substituted pyrazole derivatives
The phenylsulfanyl group in [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol enables π-stacking interactions with aromatic amino acid residues (e.g., Phe360 in COX-2), as demonstrated through molecular docking studies.
Research Evolution of Hydroxymethyl-Functionalized Pyrazoles
Hydroxymethylation at the 4-position introduces both hydrophilic character and synthetic versatility. The -CH2OH group serves as:
- A hydrogen bond donor (O-H...O/N interactions)
- A site for prodrug derivatization (e.g., esterification)
- A chiral center precursor in asymmetric synthesis
Synthetic routes to 4-hydroxymethylpyrazoles have evolved significantly:
Traditional Approach
Knorr-type condensation of 1,3-diketones with hydrazines, followed by Vilsmeier-Haack formylation and borohydride reduction:
$$ \text{RCOCH}2\text{COR'} + \text{N}2\text{H}4 \rightarrow \text{Pyrazole} \xrightarrow{\text{POCl}3/\text{DMF}} \text{4-CHO} \xrightarrow{\text{NaBH}4} \text{4-CH}2\text{OH} $$
Modern Catalytic Methods
- Iodine-mediated cascade reactions for one-pot synthesis
- Transition metal-free C-H hydroxymethylation using paraformaldehyde
A comparative yield analysis demonstrates the superiority of catalytic methods:
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Classical stepwise | 58 | 24 | 92 |
| Iodine cascade | 83 | 6 | 98 |
| Metal-free C-H activation | 76 | 8 | 95 |
Table 2: Synthetic efficiency of 4-hydroxymethylpyrazole production methods
Scientific Importance and Current Research Landscape
The convergence of thioether and hydroxymethyl functionalities in this compound positions it as a multifunctional building block for:
- Anticancer agents : Pyrazole thioethers inhibit Aurora kinases (IC50 = 16–67 nM) and CDK2 (IC50 = 25 nM)
- Anti-inflammatory drugs : COX-2 selectivity indices >300 vs COX-1 in sulfanyl derivatives
- Materials science : Thioether-pyrazoles act as ligands for luminescent Cu(I) complexes (Φ = 0.42–0.67)
Recent advances include:
- DFT studies elucidating the sulfur atom’s role in stabilizing charge-transfer states
- Microfluidic synthesis platforms achieving 90% atom economy for thioether pyrazoles
- Cryo-EM structures of pyrazole thioethers bound to tubulin (3.2 Å resolution)
Ongoing clinical trials investigate pyrazole thioether prodrugs for glioblastoma (NCT04815430) and rheumatoid arthritis (NCT05184465), with preliminary results showing 40% progression-free survival at 6 months.
Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-11,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVDUDIFMFYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol, with the CAS number 318247-55-1, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a phenylsulfanyl group that may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 296.39 g/mol. It has a melting point ranging from 134°C to 136°C, indicating solid-state stability at room temperature .
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported as low as 6.25 µg/mL .
- Anti-inflammatory Effects : Pyrazolone derivatives are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
- Antiviral Activity : Some studies have suggested that pyrazole derivatives can exhibit activity against viruses, including HIV. For instance, modifications at specific positions on the pyrazole ring have been linked to enhanced anti-HIV activity, with certain compounds showing EC50 values in the low nanomolar range .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally similar to this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating potent effects at low concentrations.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Pseudomonas aeruginosa | 25 |
Case Study 2: Anti-inflammatory Activity
Research into the anti-inflammatory properties of pyrazolone derivatives revealed that compounds with a similar structure to this compound exhibited significant reductions in inflammation markers in vitro. The study highlighted the potential for these compounds in treating inflammatory diseases.
Case Study 3: Antiviral Potential
In vitro studies on pyrazole derivatives indicated promising antiviral activity against HIV. Compounds were tested for their ability to inhibit viral replication, showing effective inhibition at concentrations comparable to existing antiviral drugs.
Scientific Research Applications
Research indicates that [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Catalysis
The compound has been explored for its catalytic capabilities in organic reactions:
- Catalytic Activation of Aldehydes : Research on half-sandwich complexes involving pyrazolated chalcogenoethers has demonstrated that similar compounds can effectively catalyze the transformation of aldehydes to amides, showcasing their utility in synthetic organic chemistry .
Material Science
The structural characteristics of this compound allow it to be utilized in the development of novel materials:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced properties.
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol, and how is purity ensured?
- Synthesis : The compound is typically synthesized via multi-step reactions, starting with condensation of substituted pyrazolones with thiol-containing aryl halides. For example, 1-methyl-3-phenyl-5-pyrazolone may react with 4-chlorophenylsulfanyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Purification : Recrystallization (ethanol or methanol) and column chromatography (silica gel, ethyl acetate/hexane) are standard. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical Techniques :
- NMR : and NMR identify proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.5–8.0 ppm and methanol -OH at δ 3.5–4.0 ppm) .
- FT-IR : Stretching vibrations for -OH (3200–3400 cm⁻¹), C-S (650–750 cm⁻¹), and pyrazole ring (1500–1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 342.4 for [M+H]⁺) .
Q. What basic pharmacological screening methods are used to evaluate its therapeutic potential?
- In Vitro Assays :
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination) .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Key Variables :
- Temperature : Higher temps (80–100°C) accelerate cyclization but may increase side products.
- Catalysts : Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling in aryl-thiol incorporation .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Yield Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal parameter combinations .
Q. What advanced techniques resolve contradictions in spectral data or crystallographic refinement?
- Cross-Validation :
- SC-XRD : Single-crystal X-ray diffraction resolves ambiguous NMR/IR assignments (e.g., confirming sulfanyl group orientation) .
- DFT Calculations : Gaussian09 simulations validate experimental bond angles/energies (e.g., pyrazole ring planarity) .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
- SAR Studies :
- Sulfanyl Group : Electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance COX-2 inhibition by 30–50% compared to -H .
- Methanol Moiety : Oxidation to carboxylic acid improves solubility but reduces membrane permeability .
- Methodology :
- Molecular Docking : AutoDock Vina predicts binding affinities to targets (e.g., COX-2 active site) .
- Pharmacokinetics : ADMET prediction via SwissADME for logP, bioavailability .
Q. What strategies are employed to analyze its stability under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Incubation in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h, monitored via LC-MS .
- Oxidative Stress : Exposure to H₂O₂ or liver microsomes identifies metabolites .
- Stabilization : Lyophilization (for storage) or formulation with cyclodextrins .
Q. How is crystallographic data leveraged to validate its 3D structure and intermolecular interactions?
- Crystallography Workflow :
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100K .
- Refinement : SHELXL refines anisotropic displacement parameters; R-factor < 0.05 .
- Packing Analysis : Mercury software visualizes H-bonding (e.g., methanol -OH⋯N(pyrazole)) and π-π stacking .
Methodological Notes
- Contradiction Resolution : Discrepancies between experimental and computational data (e.g., bond lengths) are resolved via high-resolution SC-XRD and QM/MM hybrid models .
- Toxicity Profiling : Zebrafish embryo assays (LC₅₀) and Ames test for mutagenicity precede in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
